molecular formula C15H28O4 B8560808 Methyl 11-hydroxy-4-oxotetradecanoate CAS No. 915281-18-4

Methyl 11-hydroxy-4-oxotetradecanoate

Cat. No. B8560808
CAS RN: 915281-18-4
M. Wt: 272.38 g/mol
InChI Key: AZMXBVKNISOQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 11-hydroxy-4-oxotetradecanoate is a useful research compound. Its molecular formula is C15H28O4 and its molecular weight is 272.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 11-hydroxy-4-oxotetradecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 11-hydroxy-4-oxotetradecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

915281-18-4

Product Name

Methyl 11-hydroxy-4-oxotetradecanoate

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

methyl 11-hydroxy-4-oxotetradecanoate

InChI

InChI=1S/C15H28O4/c1-3-8-13(16)9-6-4-5-7-10-14(17)11-12-15(18)19-2/h13,16H,3-12H2,1-2H3

InChI Key

AZMXBVKNISOQMP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCCCC(=O)CCC(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In order to determine the stereochemistry at the 11-position, 1 was hydrolyzed first with base and then with acid to yield 11-hydroxy-4-oxo-tetradecanoic acid (8). The long chain fatty acid (8) was reacted with excess diazomethane to furnish 11-hydroxy-4-oxo-tetradecanoic acid methyl ester (9). Compound 9 was converted to the two Mosher esters 10 and 11 with (R)- and (S)-methoxyphenylacetic acid (MPA), using the EDCI/DMAP coupling conditions. (Seco, J. M.; Quinoa, E.; Riguera, R., Tetrahedron: Asymmetry 2001, 12, 2915-2925.) The resulting 11-MPA esters 10 and 11 were subjected to NMR analysis. The chemical shift differences ΔδRS were significant (Scheme 1), which made it possible to conclude that 1 had the (S)-configuration at C-11. The sugars were determined as D-glucose and D-fucose by hydrolysis and determination of the sign of rotation of the isolated carbohydrates. This conclusion was supported by MM2 calculations, which indicated that only the diastereomer with both D-sugars would give the relatively strong ROESY correlations between H-11 and H—F-1 and between H—F-2 and H-G-1 that were exhibited in the spectrum of 1.
Name
11-hydroxy-4-oxo-tetradecanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
long chain fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.